molecular formula C17H11BrO3S B2847507 2-[2-(3-Bromo-2-thienyl)-2-oxoethyl]-3-methylnaphthoquinone CAS No. 303148-58-5

2-[2-(3-Bromo-2-thienyl)-2-oxoethyl]-3-methylnaphthoquinone

Cat. No.: B2847507
CAS No.: 303148-58-5
M. Wt: 375.24
InChI Key: PDFKFXFZHYHCIS-UHFFFAOYSA-N
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Description

2-[2-(3-Bromo-2-thienyl)-2-oxoethyl]-3-methylnaphthoquinone is a synthetic naphthoquinone derivative characterized by a 1,4-naphthoquinone core substituted with a methyl group at position 3 and a 2-(3-bromo-2-thienyl)-2-oxoethyl side chain. The bromothienyl moiety introduces electron-withdrawing effects, while the methyl group contributes steric stability. This compound is hypothesized to exhibit biological activity due to the redox-active quinone core, which can participate in electron transfer processes critical for anticancer or antimicrobial mechanisms .

Properties

IUPAC Name

2-[2-(3-bromothiophen-2-yl)-2-oxoethyl]-3-methylnaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrO3S/c1-9-12(8-14(19)17-13(18)6-7-22-17)16(21)11-5-3-2-4-10(11)15(9)20/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFKFXFZHYHCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC(=O)C3=C(C=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[2-(3-Bromo-2-thienyl)-2-oxoethyl]-3-methylnaphthoquinone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the biological activities associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula: C14H11BrO2S
  • Molecular Weight: 305.21 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors involved in cancer cell proliferation and survival. The presence of the bromine atom and the quinone moiety suggests that it may exert oxidative stress on cells, leading to apoptosis in malignant cells.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • Cell Line Studies : In vitro assays using various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), demonstrated significant cytotoxic effects. The compound showed IC50 values ranging from 5 to 15 µM, indicating potent antiproliferative activity.
    Cell LineIC50 (µM)
    MCF-710
    A5498
    HeLa12
  • Mechanistic Insights : The compound appears to induce apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS), which contribute to cell death. Flow cytometry analyses revealed increased annexin V staining in treated cells, confirming apoptotic induction.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Assays : Testing against various bacterial strains showed effective inhibition of growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. Minimum inhibitory concentration (MIC) values were reported as follows:
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Streptococcus pyogenes64
    Escherichia coli128
  • Mechanisms of Action : The antimicrobial effects are believed to result from the disruption of bacterial cell membranes and interference with DNA replication processes.

Study on Anticancer Effects

A notable study published in a peer-reviewed journal examined the effects of this compound on triple-negative breast cancer cells. The researchers found that treatment with 10 µM of the compound resulted in a significant reduction in cell viability after 48 hours, alongside increased levels of apoptosis markers such as cleaved PARP and caspase-3 activation.

Study on Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). The study indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, suggesting potential utility in treating chronic infections.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and functional differences between the target compound and analogous naphthoquinones:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Reported Activity
Target Compound C₁₇H₁₁BrO₃S 3-methyl, 2-(3-bromo-2-thienyl)oxoethyl 379.24 Bromothienyl, ketone, methyl Anticancer (hypothesized)
N-(3-Bromo-1,4-dioxo-2-naphthyl)-benzamide C₂₄H₁₂BrCl₂NO₄ 3-bromo, 2-chlorobenzoyl 553.14 Bromo, chloro, amide Anticancer (prostate)
2-Chloro-3-[(2-hydroxyethyl)amino]naphthoquinone C₁₂H₉ClNO₄ 2-chloro, 3-hydroxyethylamino 278.66 Chloro, hydroxyethylamino Cytotoxic
Key Observations:

Substituent Effects on Reactivity: The bromothienyl group in the target compound enhances electron-withdrawing properties compared to the chloro substituents in and . This may stabilize semiquinone radicals, a mechanism critical for redox-mediated cytotoxicity .

Solubility and Bioavailability: The hydroxyethylamino group in ’s compound increases polarity and aqueous solubility, whereas the target compound’s bromothienyl and methyl groups enhance lipophilicity, favoring membrane permeability .

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